molecular formula C42H38N4O6S2 B2765192 N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide CAS No. 392238-94-7

N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2765192
CAS No.: 392238-94-7
M. Wt: 758.91
InChI Key: WLVBQOZESLYTKR-UHFFFAOYSA-N
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Description

N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound characterized by multiple aromatic rings and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with sulfonylamino groups.

    Amide Bond Formation: This step involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds.

    Coupling Reactions: These reactions are used to link different aromatic rings together, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38N4O6S2/c1-27-13-19-33(20-14-27)53(49,50)45-39-11-7-5-9-35(39)41(47)43-37-23-17-31(25-29(37)3)32-18-24-38(30(4)26-32)44-42(48)36-10-6-8-12-40(36)46-54(51,52)34-21-15-28(2)16-22-34/h5-26,45-46H,1-4H3,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVBQOZESLYTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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